molecular formula C11H19N5 B1470642 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1535347-15-9

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1470642
CAS No.: 1535347-15-9
M. Wt: 221.3 g/mol
InChI Key: PFJCBIDANMUDLU-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethylpiperazine and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution with Ethylpiperazine: The ethylpiperazine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine core with 1-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the pyrimidine or piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as receptor tyrosine kinases. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to various therapeutic effects, including anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
  • 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles

Uniqueness

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and pharmacokinetic properties. Its ability to selectively inhibit certain receptor tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for drug development.

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCBIDANMUDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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